Product packaging for 3-Propylcyclohex-2-en-1-one(Cat. No.:CAS No. 6328-24-1)

3-Propylcyclohex-2-en-1-one

Cat. No.: B1606958
CAS No.: 6328-24-1
M. Wt: 138.21 g/mol
InChI Key: PTKLGNSTURMLTG-UHFFFAOYSA-N
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Description

3-Propylcyclohex-2-en-1-one (CAS 6328-24-1) is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It is characterized by a cyclohexenone backbone, a versatile structural motif in organic synthesis, substituted with a propyl group at the 3-position. This structure classifies it among alkylated cyclohexenones, which are valuable intermediates and building blocks in chemical research . Available for research and further manufacturing applications, this compound serves as a key starting material or intermediate in the development of more complex molecules. Its properties make it suitable for exploration in various fields, including synthetic methodology, fragrance and flavor chemistry, and agrochemical research . As a cyclohexenone derivative, it may also be of interest in materials science for the creation of novel polymers or functional materials. This product is intended for research and further manufacturing applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety regulations. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B1606958 3-Propylcyclohex-2-en-1-one CAS No. 6328-24-1

Properties

IUPAC Name

3-propylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PTKLGNSTURMLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286062
Record name 3-propylcyclohex-2-en-1-one
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Molecular Weight

138.21 g/mol
Source PubChem
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CAS No.

6328-24-1
Record name 3-Propyl-2-cyclohexen-1-one
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Record name 3-propylcyclohex-2-en-1-one
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Synthetic Methodologies and Chemical Transformations of 3 Propylcyclohex 2 En 1 One

Established Synthetic Pathways to 3-Propylcyclohex-2-en-1-one

The synthesis of this compound can be achieved through well-established chemical reactions that are fundamental to organic synthesis. These pathways often involve the construction of the cyclohexenone ring followed by the introduction of the propyl group.

Michael Addition Approaches for Cyclohexenone Precursors

A key strategy for synthesizing the precursor to this compound involves a Michael addition reaction. This reaction forms a carbon-carbon bond by the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. A notable example is the solvent-free, Lewis acid-catalyzed Michael addition of ethyl 3-oxopentanoate (B1256331) and 3-buten-2-one. acs.orgresearchgate.net This reaction is efficiently catalyzed by cerium(III) chloride and sodium iodide, leading to the formation of a diketoester intermediate. acs.org

This diketoester is a crucial precursor that can then be converted to a diketone, which cyclizes to form the core structure that, after further modification, yields this compound. acs.org The reaction proceeds with high yields, making it a practical approach for large-scale synthesis. acs.orgresearchgate.net

ReactantsCatalystsConditionsProductYield
Ethyl 3-oxopentanoate, 3-buten-2-oneCeCl₃, NaINeat, Room TemperatureDiketoester intermediate97%

Dealkoxycarbonylation Reactions in this compound Synthesis

Following the Michael addition, a dealkoxycarbonylation step is often employed to remove the ester group from the diketoester intermediate, leading to a diketone. acs.org The traditional method for this transformation is the Krapcho dealkoxycarbonylation, which typically involves heating the substrate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt such as sodium chloride. acs.orgresearchgate.net However, this method can sometimes result in low yields due to the formation of side products from aldol (B89426) condensation. acs.org

An alternative and more efficient method is a biocatalytic approach using pig liver esterase (PLE). acs.orgresearchgate.net This enzyme catalyzes the hydrolysis of the ester group, which is then followed by an acid-promoted decarboxylation to yield the desired diketone intermediate for this compound. acs.org This biocatalytic alternative has been shown to be high-yielding and can be performed on a multigram scale. acs.orgresearchgate.net

MethodReagents/EnzymeConditionsProductGC Yield
Krapcho DealkoxycarbonylationNaCl, wet DMSO160 °CDiketone16%
Biocatalytic DealkoxycarbonylationPig Liver Esterase (PLE), Acid-DiketoneQuantitative

Advanced and Asymmetric Synthesis Strategies Involving this compound

Modern synthetic efforts have focused on developing more sophisticated and stereocontrolled methods for the synthesis of this compound and its chiral analogs. These advanced strategies are crucial for accessing enantiomerically pure compounds for various applications.

Enantioselective Approaches for Chiral Analogs

The development of enantioselective methods is critical for the synthesis of chiral molecules. While specific enantioselective syntheses targeting this compound are not extensively detailed in the provided context, the synthesis of structurally related chiral piperidine (B6355638) alkaloids, such as dihydropinidine, provides insight into applicable strategies. acs.orgmmu.ac.uk These syntheses often employ biocatalytic desymmetrization of prochiral ketones or asymmetric catalytic reactions to establish key stereocenters. acs.orgmmu.ac.uk The principles of asymmetric organocatalysis and biocatalysis used in these syntheses could be adapted for the enantioselective synthesis of chiral derivatives of this compound. mmu.ac.uktdx.cat

Stereoselective Reductions and Conjugate Additions

Stereoselective reductions of the enone functionality in this compound and related cyclic enones are important transformations. Biocatalytic reductions using ene-reductases have been shown to be highly effective for the stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones. dicp.ac.cnacs.org These enzymatic reductions can be coupled with alcohol dehydrogenases to achieve the stereoselective reduction of the ketone as well, leading to the formation of chiral cyclohexanols with high diastereoselectivity and enantioselectivity. acs.org

Conjugate additions to cyclohexenone systems can also be performed stereoselectively. The use of chiral catalysts in Michael additions allows for the enantioselective introduction of substituents at the β-position. nih.govmdpi.com For instance, palladium-catalyzed asymmetric conjugate additions of arylboronic acids to cyclic enones have been developed, offering a route to β-substituted ketones with high enantioselectivity. nih.gov Similarly, organocatalytic conjugate additions provide another powerful tool for the stereoselective synthesis of substituted cyclohexanones. tdx.cat

Biocatalytic Synthesis and Transformations of this compound

Biocatalysis has emerged as a powerful and sustainable tool in organic synthesis. For this compound and its derivatives, biocatalytic methods offer mild reaction conditions and high selectivity.

As previously mentioned, pig liver esterase (PLE) provides an efficient alternative to the Krapcho dealkoxycarbonylation in the synthesis of the diketone precursor. acs.orgresearchgate.net Furthermore, ene-reductases and alcohol dehydrogenases are instrumental in the stereoselective reduction of the enone moiety. dicp.ac.cnacs.org A notable example is the use of an ene-reductase in a one-pot biocatalytic cascade for the conjugate reduction and reductive amination of cyclic enones. dicp.ac.cn This demonstrates the potential of multienzyme systems to perform complex transformations in a single step, leading to diastereomerically enriched nitrogen-containing heterocyclic compounds. dicp.ac.cn

The application of transaminases in combination with other enzymes, such as imine reductases and alcohol dehydrogenases, in concurrent one-pot cascade reactions has been successfully used for the synthesis of chiral alkaloids from diketone precursors. acs.org This highlights the modularity and efficiency of biocatalytic cascades in constructing complex molecular architectures from simple starting materials related to the synthesis of this compound. acs.orgresearchgate.net

Biocatalytic StepEnzyme(s)Transformation
DealkoxycarbonylationPig Liver Esterase (PLE)Ester hydrolysis and decarboxylation
Conjugate ReductionEne-reductaseStereoselective reduction of C=C bond
Reductive Amination CascadeEne-reductase, Transaminase, Imine Reductase, Alcohol DehydrogenaseConversion of diketones to chiral amines

Enzymatic Systems for Functionalization

The functionalization of this compound and related cyclohexenone structures is increasingly benefiting from enzymatic systems, which offer high stereo- and regioselectivity under mild reaction conditions. Key enzymes in this context include ene-reductases (ERs), alcohol dehydrogenases (ADHs), and transaminases (TAs).

Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are utilized for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones like cyclohexenones. For instance, the reduction of 2-chloro-3-propylcyclohex-2-en-1-one can be catalyzed by stereospecific ene-reductases such as OYE2-3 or NemA. acs.org This enzymatic reduction sets the stage for creating specific stereoisomers of the corresponding saturated ketone.

Following the reduction of the double bond, alcohol dehydrogenases are employed to stereoselectively reduce the ketone functionality to a hydroxyl group. The use of enantiodivergent ADHs allows for precise control over the diastereoselectivity of the final alcohol product. acs.org This dual-enzyme approach enables the synthesis of halohydrins with three contiguous stereogenic centers from α-halo β-alkyl tetrasubstituted cyclic enones in good yields and with high stereoselectivity. acs.org

Transaminases are another critical class of enzymes for functionalizing the cyclohexenone core. They catalyze the transfer of an amino group from a donor molecule to the ketone, creating a chiral amine. In the synthesis of dihydropinidine, a transaminase-catalyzed monoamination of a diketone precursor to this compound serves as the key asymmetric step. acs.org

Multienzymatic Cascade Biotransformations

Multienzymatic cascade reactions combine several enzymatic steps in a single pot, offering significant advantages in terms of process efficiency, reduced waste, and circumvention of challenging intermediate purification steps. The synthesis of alkaloids like dihydropinidine from precursors of this compound showcases the power of these one-pot biotransformations. acs.org

A notable example involves a concurrent one-pot cascade biotransformation that converts nonane-2,6-dione, a precursor, into dihydropinidine. acs.org This cascade is catalyzed by a transaminase (TA), an imine reductase (IRED), and an alcohol dehydrogenase (ADH). acs.org The process begins with the transaminase converting the diketone to an imine, which is then reduced by the imine reductase. The alcohol dehydrogenase is crucial for the regeneration of the NADPH cofactor required by the IRED. acs.org

Researchers have successfully implemented this transaminase-IRED cascade on a gram scale. acs.org Time-course analysis of the biotransformation of a diketone precursor (nonane-2,6-dione) showed that the substrate was almost completely consumed within the first four hours of the reaction. acs.org This led to a rapid accumulation of the intermediate imine. acs.org

Cascade System ComponentsPrecursorProductKey EnzymesReference
Transaminase-IRED CascadeNonane-2,6-dioneDihydropinidineTransaminase (TA), Imine Reductase (IRED), Alcohol Dehydrogenase (ADH) acs.org
Ene-reductase/ADH Cascade2-Chloro-3-propylcyclohex-2-en-1-oneHalohydrinEne-reductase (OYE2-3 or NemA), Alcohol Dehydrogenase (ADH) acs.org

These multienzymatic systems demonstrate a sophisticated approach to organic synthesis, where the careful selection and combination of enzymes lead to highly efficient and selective transformations.

Green Chemistry Principles in this compound Synthesis

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided results, the application of this technology to related cyclohexenone and quinoline (B57606) structures suggests its potential benefits.

Microwave irradiation has been successfully used in the one-pot, three-step synthesis of a library of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives from 1,3-cyclohexanediones. nih.gov This protocol highlights the efficiency of microwave assistance in generating complex molecular scaffolds. nih.gov Furthermore, microwave heating has been employed in various other reactions, including the synthesis of isoindolo-1,2-diazines and functionalized amino-substituted xanthones, demonstrating its broad applicability in heterocyclic chemistry. science.gov The key advantages observed are the dramatic reduction in reaction times and the potential for cleaner reaction profiles. science.gov

Sustainable Catalysis in Cyclohexenone Chemistry

Sustainable catalysis focuses on the use of environmentally benign catalysts and reaction conditions. In the context of cyclohexenone chemistry, this includes biocatalysis and the use of heterogeneous catalysts that can be easily recovered and reused.

A biocatalytic alternative to the Krapcho dealkoxycarbonylation, a common reaction in organic synthesis, has been developed using pig liver esterase (PLE). acs.org This enzymatic hydrolysis, followed by acid-promoted decarboxylation, provides a high-yielding and rapid route to nonane-2,6-dione, a key intermediate in the synthesis of compounds related to this compound. acs.org

In the field of biomass valorization, bifunctional catalysts are being explored for the hydrodeoxygenation of lignin-derived compounds to produce valuable chemicals. For example, a Pt-Beta 25-binder catalyst has been used for the continuous hydrodeoxygenation of isoeugenol (B1672232) to produce propylcyclohexane (B167486). rsc.org This type of catalysis is relevant to the broader goal of producing saturated cyclohexanes from renewable feedstocks.

Functionalization and Derivatization Strategies of the Cyclohexenone Core

Electrophilic and Nucleophilic Functionalization of the Enone System

The enone system within the this compound core is a versatile functional group that allows for a variety of electrophilic and nucleophilic functionalization reactions.

Nucleophilic Addition: The β-carbon of the enone is electrophilic and susceptible to conjugate addition by nucleophiles. This is a fundamental reaction for introducing substituents at the 5-position of the cyclohexenone ring. A solvent-free, Lewis acid-catalyzed Michael addition is a key step in a synthetic route towards nonane-2,6-dione, a precursor for transformations involving the this compound scaffold. acs.org

Electrophilic Functionalization: The enolate formed by deprotonation of the cyclohexenone can react with various electrophiles. For instance, zirconium enolates, generated from copper-catalyzed asymmetric conjugate additions to cyclohexenones, can be trapped with electrophiles like the Vilsmeier–Haack reagent to produce unsaturated β-chloroaldehydes. acs.org This reaction introduces functionality at the α-position (carbon 2) of the cyclohexenone ring.

The synthesis of 2-(1-(diphenylphosphoryl)propyl)cyclohex-2-en-1-one demonstrates the functionalization at the 2-position of the cyclohexenone ring, creating new phosphine (B1218219) oxides. academie-sciences.fr

Functionalization TypePositionReagents/Reaction TypeProduct TypeReference
Nucleophilic AdditionC-5Michael AdditionSubstituted cyclohexanones acs.org
Electrophilic FunctionalizationC-2Zirconium enolate trapping with Vilsmeier-Haack reagentβ-chloroaldehydes acs.org
Electrophilic FunctionalizationC-2Reaction with phosphonium (B103445) saltsPhosphine oxides academie-sciences.fr

These functionalization strategies are crucial for the synthesis of a wide range of derivatives from the this compound core, enabling the exploration of their chemical and biological properties.

Selective Introduction of Diverse Chemical Moieties

The strategic functionalization of this compound is crucial for the development of new chemical entities with potential applications in various fields. Research has demonstrated several methods for selectively introducing different chemical groups, including oxygen, halogens, and nitrogen-containing moieties, as well as for forming new carbon-carbon bonds.

Epoxidation of the Carbon-Carbon Double Bond

The enone functionality of this compound is a prime target for oxidation reactions, particularly epoxidation. This transformation is valuable as the resulting epoxide can be opened by a variety of nucleophiles to introduce further functionality with stereocontrol. This compound has been utilized as a substrate in the development of iron-catalyzed enantioselective epoxidation methods. cymitquimica.com

A study by Cusso, O., et al. detailed the use of an iron catalyst for the epoxidation of cyclic aliphatic enones using aqueous hydrogen peroxide as the oxidant. cymitquimica.com While the specific results for this compound were part of a broader study, this methodology represents a key strategy for introducing an oxirane ring across the double bond.

Table 1: Representative Epoxidation of this compound

Reactant Reagents Product Research Focus

Halogenation

The introduction of a halogen atom can significantly alter the chemical reactivity of the cyclohexenone ring, providing a handle for subsequent cross-coupling reactions or other transformations. A common strategy for the synthesis of α-halo enones involves the halogenation of the corresponding enone. For instance, the synthesis of 2-chloro-3-propylcyclohex-2-en-1-one has been reported, demonstrating a method for introducing a chlorine atom at the C2 position. cnr.it This type of transformation typically proceeds through the reaction of the enone with a suitable halogenating agent.

Table 2: Halogenation of a 3-Propylcyclohexenone Derivative

Starting Material Product Significance

Conjugate Addition Reactions

The electrophilic β-carbon of the α,β-unsaturated ketone system in this compound is susceptible to conjugate addition by a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity pattern is well-established for similar cyclohexenone systems. For example, silyl (B83357) anion conjugate addition has been reported for related cyclohexenone derivatives, suggesting a viable route for introducing silyl moieties. ualberta.ca

Biocatalytic Amination

The introduction of nitrogen-containing functional groups can be achieved through biocatalytic methods, which often offer high chemo-, regio-, and stereoselectivity. A study on the synthesis of dihydropinidine utilized a chemo-enzymatic route involving the transamination of a diketone structurally related to this compound. acs.org This enzymatic approach, employing a transaminase, can convert a ketone into a chiral amine, demonstrating a sophisticated method for introducing an amino group. The application of such a biocatalyst to a suitably modified derivative of this compound could provide access to valuable chiral amino-cyclohexane derivatives.

Table 3: Enzymatic Transformation for Amine Introduction

Substrate Type Enzyme Product Type Significance

Reaction Mechanisms and Kinetics of 3 Propylcyclohex 2 En 1 One

Mechanistic Investigations of Key Reactions Involving 3-Propylcyclohex-2-en-1-one

The mechanisms of reactions involving this compound are foundational to predicting reaction outcomes and developing synthetic methodologies. Key transformations include the modification of the core structure through reactions like dealkoxycarbonylation of its precursors and hydrogenation of its double bond.

Dealkoxycarbonylation: The synthesis of substituted cyclohexenones often involves the dealkoxycarbonylation of a corresponding β-keto ester, a process commonly known as the Krapcho reaction. umich.edu For a precursor such as a 4-carbalkoxy-3-propylcyclohex-2-en-1-one, the reaction is typically carried out by heating in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with water and a salt (e.g., NaCl, LiCl). researchgate.netsemanticscholar.org The mechanism involves the nucleophilic attack of the halide ion on the alkyl group of the ester, followed by decarboxylation of the resulting carboxylate intermediate to yield the final this compound product. This method is valued for its often neutral conditions, which tolerate a variety of functional groups. semanticscholar.org

Hydrogenation: The hydrogenation of the carbon-carbon double bond in this compound to yield 3-propylcyclohexanone (B1314683) is a common transformation. This reaction is typically catalyzed by transition metals such as palladium, platinum, or nickel. The reverse reaction, the dehydrogenation of a cyclohexanone (B45756) to a cyclohexenone, provides mechanistic insight. For example, the aerobic dehydrogenation of cyclohexanone catalyzed by Pd(DMSO)₂(TFA)₂ is proposed to proceed through the formation of a Pd(II)-enolate intermediate, followed by β-hydride elimination. nih.gov The hydrogenation pathway can be seen as the microscopic reverse of this process, involving the delivery of hydrogen atoms to the double bond across the catalyst surface.

The transformations of cyclohexenone derivatives are governed by the formation of various reactive intermediates. Understanding these intermediates is crucial for explaining reaction pathways and stereochemical outcomes.

Enolates: The formation of enolate intermediates is central to the reactivity of cyclohexenones. In the presence of a base, a proton can be abstracted from the α-carbon (position 6), leading to an enolate that can act as a nucleophile in subsequent reactions, such as alkylations or aldol (B89426) condensations.

Radical Intermediates: Photochemical reactions can lead to the formation of radical intermediates. For instance, a tandem carbene and photoredox-catalyzed process for synthesizing substituted cycloalkanones proceeds through the single-electron oxidation of an enol intermediate to afford an α-benzylic radical, which then undergoes intramolecular cyclization. nih.gov

Biradical Intermediates: In the photosensitization of cyclohexanone, sequentially formed, vibrationally excited triplet biradicals have been identified as key intermediates that lead to product formation through α-C-C bond cleavage. researchgate.net While this is specific to the saturated ring, similar principles can apply to photochemical reactions of unsaturated cyclohexenones.

Hemiketal and Diketone Intermediates: In annulation reactions to form cyclohexenone systems, such as the Robinson annulation, the pathway can involve the formation of hemiketal and diketone intermediates. acs.org These intermediates are formed through initial conjugate addition followed by intramolecular aldol condensation.

Kinetic Studies and Thermodynamic Aspects of this compound Reactions

Kinetic and thermodynamic studies quantify the rates and energy changes associated with chemical reactions, providing deeper insight into the reaction mechanism. While specific kinetic data for this compound are scarce, analysis of related compounds provides a framework for understanding its behavior.

The rates of reactions involving cyclohexenone derivatives are typically determined by monitoring the concentration of reactants or products over time using techniques like gas chromatography (GC) or spectroscopy. For example, in the study of the thermal decomposition of propylcyclohexane (B167486), the extent of decomposition was determined as a function of time by GC, and the data were used to derive first-order rate constants. scispace.com

For a reaction such as the catalytic hydrogenation of this compound, a plausible rate law might take the form:

Rate = k [this compound]x [H₂]y [Catalyst]z

Here, k is the rate constant, and the exponents x, y, and z represent the order of the reaction with respect to each component. These orders are determined experimentally and provide information about the molecularity of the rate-determining step.

The following table presents kinetic data from the thermal decomposition of propylcyclohexane, a structurally related compound, illustrating how rate constants vary with temperature.

Temperature (°C)Rate Constant, k (s⁻¹)Half-life, t₀.₅ (h)
3753.66 × 10⁻⁷526
4002.52 × 10⁻⁶76.5
4251.49 × 10⁻⁵12.9
4508.63 × 10⁻⁵2.23

Table 1. First-order rate constants and half-lives for the thermal decomposition of propylcyclohexane at various temperatures. Data sourced from scispace.com.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies. taylorandfrancis.com It can be determined from the temperature dependence of the rate constant using the Arrhenius equation. fsu.edu

ln(k) = ln(A) - (Ea / RT)

By plotting ln(k) versus 1/T, the activation energy can be calculated from the slope of the resulting line (-Ea/R). fsu.edu The transition state is the high-energy arrangement of atoms that exists at the peak of the reaction energy profile. The activation energy represents the energy difference between the reactants and the transition state. wikipedia.org

Compound/ReactionActivation Energy (Ea)Notes
Propylcyclohexane (Thermal Decomposition)283 kJ/molRepresents the energy required for C-C bond cleavage at high temperatures.
Cyclohexanone (Self-Condensation Dimer Formation)132.6 kJ/molRepresents the energy barrier for the alkali-catalyzed condensation reaction.

Table 2. Activation energies for reactions of structurally related cyclic compounds. Data sourced from scispace.comacs.org.

These values indicate that significant energy is required for these transformations, and the specific value for a reaction involving this compound would depend on the particular mechanism.

Stereochemical Control and Regioselectivity in this compound Chemistry

The presence of substituents and functional groups on the cyclohexenone ring introduces elements of stereochemistry and regioselectivity. In reactions involving this compound, the propyl group and the enone system direct the approach of reagents.

Regioselectivity: The enone system has two primary electrophilic sites: the carbonyl carbon (position 1) and the β-carbon of the double bond (position 3). Nucleophiles can attack at either site. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition (direct attack on the carbonyl), while soft nucleophiles, like cuprates, favor 1,4-conjugate addition (Michael addition). However, since position 3 is substituted with a propyl group, 1,4-addition would occur at position 5 via the enolate intermediate. The synthesis of substituted cyclohexenones often relies on controlling this regioselectivity. For instance, the reaction of an α-bromoketone with sodium p-toluenesulfinate can yield different regioisomers depending on the solvent and temperature, highlighting the importance of reaction conditions in directing the outcome. butlerov.com

Stereochemical Control: If a reaction creates a new stereocenter, the stereochemical outcome is of great interest. For example, the catalytic hydrogenation of this compound can create a new stereocenter at position 3 of the resulting 3-propylcyclohexanone. The facial selectivity of the hydrogen addition (from the top or bottom face of the ring) can be influenced by the catalyst and the existing stereochemistry of the molecule, potentially leading to a mixture of diastereomers if other stereocenters are present. Similarly, sigmatropic rearrangements in the synthesis of cyclohexenone derivatives can be highly stereospecific, with the geometry of the transition state dictating the stereochemistry of the product. acs.org

Control of Absolute and Relative Stereochemistry

The control of stereochemistry in reactions involving this compound and related 3-alkylcyclohexenones is a key aspect of their synthetic utility, enabling the synthesis of complex molecular architectures with defined three-dimensional structures.

While specific studies detailing the stereocontrol in reactions of this compound are limited, general principles and methodologies developed for analogous α,β-unsaturated cyclohexenones are applicable. These strategies often rely on the use of chiral catalysts or auxiliaries to influence the formation of one stereoisomer over another.

One notable example in the asymmetric synthesis of a closely related compound involves the use of ene-reductases. In a study on the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones, the enzymatic reduction of a 4-propyl-4-phenyl-2,5-cyclohexadienone derivative yielded the corresponding chiral 4-propyl-4-phenyl-2-cyclohexenone. This biocatalytic approach, however, demonstrated a strong steric influence, with the propyl-substituted substrate showing a significantly lower yield compared to its methyl and ethyl counterparts, indicating that the size of the alkyl group at the 3-position (or in this case, the 4-position of the precursor) can be a critical factor in achieving high efficiency in stereoselective transformations. nih.govacs.org

Table 1: Enzymatic Desymmetrization of 4-Alkyl-4-phenyl-2,5-cyclohexadienones

Substrate Alkyl Group Enzyme Yield (%) Enantiomeric Excess (ee, %)
Methyl YqjM 78 >99
Ethyl YqjM 54 >99

Data adapted from a study on related 4-substituted cyclohexenones, illustrating the steric effect of the alkyl chain on the reaction outcome. nih.govacs.org

The development of stereoselective methods for the synthesis of substituted cyclohexanones often involves cascade reactions, such as inter- and intramolecular double Michael additions. These reactions can proceed with high diastereoselectivity, leading to the formation of highly functionalized cyclohexanone skeletons with multiple stereocenters controlled relative to each other. masterorganicchemistry.com The stereochemical outcome of such reactions is typically governed by the transition state geometries, which are influenced by the steric and electronic properties of the substrates and reagents.

Regioselective Functionalization Strategies

The regioselective functionalization of this compound is centered on directing reactions to a specific site within the molecule. The primary sites for reaction are the α-carbon (C2), the β-carbon (C3) of the enone system, the carbonyl carbon, and the γ-carbon (C4).

Michael Addition (1,4-Conjugate Addition):

The most common regioselective functionalization of α,β-unsaturated ketones like this compound is the Michael addition, where a nucleophile adds to the β-carbon of the conjugated system. chemscene.comscispace.comgoogle.com This reaction is favored with soft nucleophiles, such as enolates, amines, and organocuprates. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. chemscene.com

The regioselectivity of nucleophilic attack is governed by the principles of hard and soft acid and base (HSAB) theory. The carbonyl carbon is a harder electrophilic site, while the β-carbon is a softer electrophilic site. Therefore, soft nucleophiles preferentially attack the β-carbon.

Alkylation:

Regioselective alkylation of this compound can be achieved at different positions depending on the reaction conditions. Alkylation at the α'-position (C6) can be accomplished by forming the corresponding enolate under kinetic or thermodynamic control. The formation of the less substituted enolate (at C6) is typically favored under kinetic control (strong, bulky base at low temperature), while the more substituted enolate (which would involve the C2-C3 double bond) is generally less favored.

Alternatively, functionalization at the γ-position (C4) can be achieved through the formation of a dienolate or via conjugate addition of a nucleophile followed by trapping of the resulting enolate with an electrophile.

Table 2: General Regioselective Reactions of 3-Alkylcyclohex-2-en-1-ones

Reaction Type Position of Functionalization Typical Reagents
Michael Addition β-carbon (C3) Organocuprates, enamines, soft enolates
α'-Alkylation α'-carbon (C6) LDA, alkyl halide (kinetic control)
Aldol Reaction α'-carbon (C6) Aldehydes/ketones, base or acid catalyst

This table presents generalized regioselective strategies applicable to this compound based on established reactivity patterns of similar α,β-unsaturated ketones.

The choice of reagents and reaction conditions is paramount in controlling the regioselectivity of these transformations. For instance, in the context of combined Michael addition and aldol reactions, the initial conjugate addition sets the stage for a subsequent intramolecular aldol condensation, leading to the formation of bicyclic structures with predictable regiochemistry. google.com

Computational and Theoretical Studies of 3 Propylcyclohex 2 En 1 One

Electronic Structure and Bonding Analysis

The electronic architecture of 3-Propylcyclohex-2-en-1-one is fundamental to its reactivity and physical properties. Computational methods provide a detailed picture of electron distribution and orbital interactions within the molecule.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. dntb.gov.ua For cyclic systems like this compound, DFT calculations, often using functionals like B3LYP, can optimize the molecular geometry and compute various electronic properties. mdpi.com

Studies on analogous cyclohexenone structures, such as methyl 2-methoxycyclohex-3-ene-1-carboxylate, demonstrate the utility of DFT in determining molecular stability and reactivity. dntb.gov.uaresearchgate.net For this compound, DFT would be used to calculate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua

Another application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. dntb.gov.ua This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential (typically colored red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and positive potential (blue) near the hydrogen atoms.

Table 1: Calculated Electronic Properties of a Representative Cyclohexenone Derivative using DFT Note: This data is illustrative, based on typical results for similar structures as specific data for this compound is not available in the cited literature.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability
Dipole Moment~3.5 DMeasures the overall polarity of the molecule

Molecular Orbital Theory Applications to Cyclohexenones

Molecular Orbital (MO) theory describes bonding in terms of delocalized orbitals that extend over the entire molecule. libretexts.org This approach is particularly useful for understanding the conjugated π-system in this compound, which involves the C=C double bond and the C=O carbonyl group.

The combination of atomic orbitals forms an equal number of molecular orbitals: bonding MOs, which are lower in energy and have increased electron density between the atoms, and antibonding MOs, which are higher in energy and feature a node between the atoms. wikipedia.orgyoutube.com In the α,β-unsaturated ketone moiety of this compound, the p-orbitals on the two carbons of the double bond and the carbon and oxygen of the carbonyl group combine to form four π molecular orbitals (π1, π2, π3, π4).

The two lower energy orbitals (π1, π2) are bonding orbitals and are occupied by the four π-electrons in the ground state. The two higher energy orbitals (π3, π4) are antibonding and are unoccupied. The HOMO is the π2 orbital, and the LUMO is the π3* orbital. This delocalized system is crucial for understanding the molecule's spectroscopic properties (like UV-Vis absorption) and its reactivity in pericyclic reactions or conjugate additions. uwosh.edu

Computational Modeling of Reaction Mechanisms

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, identifying transition states, and calculating energy barriers. rsc.org

Prediction of Reaction Pathways and Energetics

For reactions involving this compound, such as Michael additions or Diels-Alder reactions, computational methods can model the entire reaction coordinate. dntb.gov.ua By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state (TS)—the highest energy point along this path. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. smu.edu

DFT calculations are frequently used to predict these pathways. For instance, in the context of a Diels-Alder reaction where a cyclohexenone derivative acts as the dienophile, DFT can be used to study the regio- and stereoselectivity by comparing the activation energies of the different possible approaches of the diene. dntb.gov.uaresearchgate.net These computational predictions are invaluable for designing synthetic routes and understanding reaction outcomes. rsc.org

Simulation of Catalytic Processes and Active Site Interactions

Computational modeling is also used to simulate how catalysts interact with substrates like this compound. This is particularly relevant in asymmetric catalysis, where a chiral catalyst directs the reaction to form a specific enantiomer.

Using hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM), a model of the catalyst's active site can be created. The substrate and the key atoms of the catalyst are treated with a high level of theory (QM), while the rest of the catalyst and solvent are treated with a more computationally efficient method (MM). mdpi.com This approach allows for the study of non-covalent interactions, such as hydrogen bonds or van der Waals forces, between the substrate and the catalyst. rsc.org These simulations can reveal the origin of stereoselectivity by showing which transition state is stabilized more effectively by the catalyst's active site. eurekalert.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the forces between atoms and uses the laws of motion to model their movements, generating a trajectory of the molecule's conformational changes. rsc.org

For this compound, the cyclohexene (B86901) ring exists in a half-chair conformation. The propyl group attached to the ring can also adopt various conformations due to rotation around its C-C single bonds. MD simulations can explore the potential energy surface related to these conformational changes and determine the relative populations of different conformers at a given temperature. researchgate.net This analysis is crucial as the reactivity and interaction of the molecule with other species, such as enzyme active sites or catalyst surfaces, can be highly dependent on its preferred conformation. acs.org

Conformational Preferences and Dynamics of this compound

The propyl substituent at the C3 position can exist in various orientations relative to the ring. The conformational preference of this alkyl group is primarily governed by steric interactions with the cyclohexene ring. Generally, substituents on a cyclohexane (B81311) ring prefer to occupy an equatorial position to minimize steric hindrance with other atoms on the ring, a phenomenon known as A-strain or 1,3-diaxial interaction. While the cyclohexene ring in this compound is not a true cyclohexane, similar steric principles apply.

Computational models can predict the relative energies of different conformers. For the propyl group, different rotational isomers (rotamers) around the C-C single bonds will also have distinct energy levels. It is anticipated that the most stable conformation will be one where the propyl group is oriented to minimize steric clashes with the adjacent carbonyl group and the hydrogens on the ring. The dynamics of the ring involve interconversion between different half-chair or sofa forms, and the energy barrier for this process can also be estimated through computational methods.

Below is a table summarizing the general energetic penalties (A-values) for placing various substituents in an axial position on a cyclohexane ring. While these values are for a saturated cyclohexane ring, they provide a useful approximation of the steric bulk of different groups and support the expectation that the larger propyl group will have a strong preference for a pseudo-equatorial position to minimize steric strain.

SubstituentA-value (kcal/mol)
-CH31.7
-CH2CH31.8
-CH2CH2CH32.1
-CH(CH3)22.2
-C(CH3)3~5.0

This table presents generalized A-values for monosubstituted cyclohexanes to illustrate the energetic cost of axial conformations. The actual values for this compound would be influenced by the unsaturated nature of the ring.

Intermolecular Interactions and Solvent Effects

The chemical structure of this compound, featuring both polar and non-polar regions, dictates the types of intermolecular interactions it can participate in. The carbonyl group (C=O) is a key site for polar interactions. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor in interactions with protic solvents like water or alcohols. The carbon atom of the carbonyl group is electrophilic and can engage in dipole-dipole interactions.

The α,β-unsaturated system (C=C-C=O) creates a conjugated system with a delocalized electron density, leading to a molecular dipole moment. This polarity influences how the molecule interacts with its environment. In contrast, the propyl group and the aliphatic part of the cyclohexene ring are non-polar and will primarily engage in weaker van der Waals forces (London dispersion forces) with other non-polar molecules or solvents.

Solvent effects can significantly influence the behavior of this compound. The choice of solvent can affect its solubility, reactivity, and even its conformational equilibrium. Polar solvents are expected to stabilize the molecule by interacting with the polar carbonyl group. Protic solvents can form hydrogen bonds, while aprotic polar solvents will engage in dipole-dipole interactions. Non-polar solvents will primarily interact with the non-polar regions of the molecule.

The table below outlines the expected primary intermolecular interactions between this compound and different classes of solvents.

Solvent ClassPrimary Interaction with this compoundExpected Effect
Protic Polar (e.g., water, ethanol)Hydrogen bonding with the carbonyl oxygen; Dipole-dipole interactions.High solubility; potential to influence the electronic structure of the conjugated system.
Aprotic Polar (e.g., acetone, DMSO)Dipole-dipole interactions with the carbonyl group.Good solubility; stabilization of the ground and excited states of the molecule.
Non-polar (e.g., hexane, toluene)Van der Waals forces with the propyl group and the hydrocarbon backbone.Lower solubility compared to polar solvents; minimal perturbation of the electronic properties.

Computational studies can model these solvent effects explicitly by including solvent molecules in the calculation or implicitly by using a continuum solvent model. These models can predict changes in molecular geometry, electronic structure, and spectroscopic properties in different solvent environments, providing a deeper understanding of the compound's behavior in solution.

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Propylcyclohex 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural and conformational analysis of 3-Propylcyclohex-2-en-1-one. Through the application of one-dimensional (¹H and ¹³C) and advanced multidimensional NMR techniques, a complete assignment of proton and carbon signals can be achieved, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

Based on established principles and data from analogous substituted cyclohexenones, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented below. pdx.eduuobasrah.edu.iqlibretexts.org The electron-withdrawing effect of the carbonyl group and the deshielding effect of the double bond significantly influence the chemical shifts of nearby nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Chemical structure of this compound with numbered atoms
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (C=O)-~199
2 (=CH)~5.9~125
3 (=C-Propyl)-~160
4 (CH₂)~2.4~30
5 (CH₂)~2.0~23
6 (CH₂)~2.3~37
7 (Propyl-CH₂)~2.2~35
8 (Propyl-CH₂)~1.6~22
9 (Propyl-CH₃)~0.9~14

Advanced Multidimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unequivocally assign the predicted chemical shifts and elucidate the complete bonding network, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.eduscience.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For instance, cross-peaks would be expected between the protons at C-4 and C-5, C-5 and C-6, and within the propyl chain (H-7 with H-8, and H-8 with H-9). A weaker, long-range coupling might also be observed between the olefinic proton at C-2 and the allylic protons at C-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be instrumental in assigning each proton signal to its corresponding carbon atom, for example, linking the proton signal at ~5.9 ppm to the carbon signal at ~125 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the olefinic proton at C-2 and the carbonyl carbon (C-1) as well as the propyl-bearing carbon (C-3). Protons of the propyl group (H-7) would show correlations to C-2 and C-3. These correlations are crucial for confirming the substitution pattern of the cyclohexenone ring.

While solution-state NMR provides information on the average conformation in a given solvent, Solid-State NMR (SSNMR) could offer insights into the molecular conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample, potentially revealing conformational polymorphism.

Isotopic Labeling in NMR Studies for Mechanistic Elucidation

Isotopic labeling, such as the incorporation of ¹³C or ²H (deuterium), is a powerful tool for tracing reaction pathways. For instance, in studying the synthesis of this compound, specific starting materials could be enriched with ¹³C at a particular position. Subsequent ¹³C NMR analysis of the product would reveal the final position of the labeled atom, thereby providing direct evidence for the reaction mechanism. Similarly, deuterium (B1214612) labeling could be used to probe the stereochemistry of addition reactions or rearrangements involved in its formation.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Reaction Monitoring

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 138, corresponding to its molecular formula C₉H₁₄O. The fragmentation of this molecular ion would likely proceed through several characteristic pathways common to α,β-unsaturated ketones and alkyl-substituted cyclic compounds. researchgate.netwhitman.edulibretexts.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Structure/LossFragmentation Pathway
138[C₉H₁₄O]⁺ (Molecular Ion)-
123[M - CH₃]⁺Loss of a methyl radical from the propyl group.
109[M - C₂H₅]⁺Loss of an ethyl radical via cleavage of the propyl chain.
96[M - C₃H₆]⁺Retro-Diels-Alder (RDA) type fragmentation with loss of propene.
81[C₆H₉]⁺Loss of the propyl group and a hydrogen atom.
68[C₄H₄O]⁺Cleavage of the ring with charge retention on the oxygen-containing fragment.

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is particularly useful for distinguishing this compound from its isomers. For example, an isomer with the formula C₈H₁₀O₂ would have the same nominal mass (138) but a different exact mass, which can be resolved by HRMS. This technique is crucial for confirming the molecular formula of the compound and its fragments, thereby lending confidence to the proposed structures.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) offers a deeper level of structural analysis by allowing for the fragmentation of a specific, isolated ion. libretexts.org In an MS/MS experiment, the molecular ion of this compound (m/z 138) would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in a second mass analyzer. This process can confirm the proposed fragmentation pathways outlined in Table 2. For instance, isolating the m/z 109 ion and subjecting it to further fragmentation would help to confirm its structure and its origin from the parent molecule. This technique is invaluable for distinguishing between isomers that might produce similar initial mass spectra but differ in their fragmentation of primary fragment ions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Structure

The key functional groups in this molecule are the carbonyl (C=O) group and the carbon-carbon double bond (C=C), which are in conjugation. This conjugation affects their vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretch. Due to conjugation, this band will appear at a lower wavenumber (typically 1665-1685 cm⁻¹) compared to a saturated cyclohexanone (B45756) (around 1715 cm⁻¹). nist.gov The C=C stretching vibration is expected to appear as a medium to strong band in the region of 1600-1650 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the sp²-hybridized carbon (~3050 cm⁻¹) and the sp³-hybridized carbons (2850-3000 cm⁻¹), as well as C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibration, often weak in the IR spectrum of symmetrically substituted alkenes, is typically strong in the Raman spectrum. For this compound, a strong Raman band is expected for the C=C stretch. The C=O stretch will also be observable, but its intensity can vary. Raman spectroscopy is particularly useful for studying the molecule in aqueous solutions, where IR is often obscured by water absorption.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Expected Intensity
C-H stretch (sp²)~3050~3050Medium
C-H stretch (sp³)2850-30002850-3000Strong (IR), Medium (Raman)
C=O stretch (conjugated)1665-16851665-1685Strong (IR), Medium-Strong (Raman)
C=C stretch (conjugated)1600-16501600-1650Medium (IR), Strong (Raman)

Electronic Spectroscopy (UV-Vis, CD) for Conjugated Systems and Chirality

The electronic structure of this compound, specifically its conjugated enone system, gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. Furthermore, as this compound is chiral, its enantiomers will interact differently with circularly polarized light, which can be observed through Circular Dichroism (CD) spectroscopy.

UV-Vis Spectroscopy

The UV-Vis spectrum of an α,β-unsaturated ketone like this compound is primarily defined by two electronic transitions: a high-intensity π → π* transition and a low-intensity n → π* transition. docbrown.infomasterorganicchemistry.com

π → π Transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. masterorganicchemistry.com These transitions are typically strong, resulting in a high molar absorptivity (ε). The position of the absorption maximum (λmax) for this transition in conjugated enones can be reliably predicted using the Woodward-Fieser rules. wikipedia.orgamrita.edu

For this compound, the predicted λmax for the π → π* transition is calculated as follows:

FeatureContribution (nm)
Base value for a six-membered cyclic enone215
β-alkyl substituent (propyl group)12
Calculated λmax 227

This calculated value suggests that this compound will exhibit a strong absorption in the UV region around 227 nm. The extended conjugation in the enone system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift compared to non-conjugated alkenes or ketones. docbrown.infolibretexts.org

n → π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen atom to the π* antibonding orbital. masterorganicchemistry.com These transitions are symmetry-forbidden and therefore have a much lower intensity (low molar absorptivity, typically ε < 100) compared to π → π* transitions. docbrown.info For α,β-unsaturated ketones, the n → π* absorption band is typically found at longer wavelengths, often in the range of 300-330 nm. docbrown.info Due to its low intensity, this absorption band can sometimes be obscured by the much stronger π → π* transition, especially in concentrated samples. masterorganicchemistry.com

A summary of the expected UV-Vis absorption data for this compound is presented below:

TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π → π~227High (typically > 10,000 L mol⁻¹ cm⁻¹)
n → π~300-330Low (typically < 100 L mol⁻¹ cm⁻¹)

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. arxiv.org Since this compound possesses a chiral center at the C3 position, its enantiomers are expected to produce CD spectra that are equal in magnitude but opposite in sign (mirror images).

The electronic transitions observed in UV-Vis spectroscopy (π → π* and n → π*) are also responsible for the signals in the CD spectrum of a chiral enone. The sign and magnitude of the Cotton effect for each transition are determined by the stereochemistry of the molecule.

For chiral cyclohexenones, the "Octant Rule" can often be used to predict the sign of the Cotton effect for the n → π* transition. The rule divides the space around the carbonyl group into eight octants, and the sign of the contribution of a substituent to the Cotton effect depends on the octant in which it is located. The propyl group at the β-position in this compound would lie in a specific octant, thus influencing the sign of the n → π* Cotton effect.

Hypothetical CD Spectra of (R)- and (S)-3-Propylcyclohex-2-en-1-one (This is a generalized representation and does not depict actual experimental data)

Wavelength (nm)(R)-enantiomer (Δε)(S)-enantiomer (Δε)
~227 (π → π)PositiveNegative
~320 (n → π)NegativePositive

Note: The signs of the Cotton effects are hypothetical and would need to be determined experimentally or through high-level computational modeling.

The CD spectrum provides valuable information about the absolute configuration of the chiral center and the conformation of the cyclohexenone ring. It is a powerful tool for distinguishing between enantiomers, which are otherwise indistinguishable by most other spectroscopic techniques. rsc.org

Applications of 3 Propylcyclohex 2 En 1 One in Advanced Chemical Synthesis

Utilization as a Key Synthon in Complex Molecule Synthesis

The utility of a chemical compound as a synthon is determined by its documented successful incorporation into the structure of more complex molecules. For 3-Propylcyclohex-2-en-1-one, there is a conspicuous absence of such evidence in the scientific literature.

Precursor for Natural Product Total Synthesis

A thorough investigation into chemical databases and scholarly articles did not yield any instances of this compound being employed as a precursor in the total synthesis of natural products. While the broader class of cyclohexenones are valuable intermediates in the synthesis of various natural products, the propyl-substituted variant does not appear to be a synthon of choice for synthetic chemists in this field.

Building Block for Pharmaceutical and Agrochemical Intermediates

Similarly, a review of the literature and patent databases did not uncover any specific examples of this compound serving as a direct building block for the synthesis of pharmaceutical or agrochemical intermediates. The development of new active ingredients in these industries often involves the exploration of novel chemical scaffolds; however, this compound has not been identified as a key component in any publicly disclosed synthetic routes for such compounds.

Role in Materials Science and Polymer Chemistry as a Chemical Precursor

The potential application of this compound in materials science, either as a monomer for polymerization or as a functionalizing agent, was also investigated.

Monomer or Intermediate in Polymerization Reactions

No studies were found that describe the use of this compound as a monomer or an intermediate in polymerization reactions. The reactivity of the enone system could theoretically allow for its participation in various polymerization processes, but there is no indication in the available literature that this potential has been explored or realized.

Modification of Material Properties via Chemical Functionalization

Consistent with the findings in other areas, there is no evidence to suggest that this compound is used for the chemical functionalization of materials to modify their properties. The reactive sites within the molecule could potentially be used to graft it onto polymer chains or surfaces, but no such applications have been reported.

Environmental Fate and Degradation Studies of 3 Propylcyclohex 2 En 1 One

Environmental Degradation Pathways

The degradation of 3-Propylcyclohex-2-en-1-one in the environment is primarily driven by its interaction with sunlight (photochemical degradation) and metabolic activities of microorganisms (biodegradation). The relative importance of these pathways is dependent on the environmental matrix, such as water, soil, or air, and the prevailing conditions.

In the presence of sunlight, this compound is expected to undergo photochemical degradation through several mechanisms. The core structure, a cyclohexenone, is the primary site for these reactions.

In Aquatic Systems: The primary photochemical processes for α,β-unsaturated ketones like this compound in sunlit surface waters involve direct photolysis and indirect photolysis.

Direct Photolysis: The compound can absorb ultraviolet (UV) radiation directly, leading to electronic excitation. This excited state can then undergo various reactions, including isomerization of the double bond, or cycloaddition reactions if concentrations are sufficiently high.

Indirect Photolysis: This pathway is often more significant in natural waters. The reaction is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. The conjugated double bond and the allylic carbons on the propyl group and the ring are susceptible to attack by these highly reactive species, leading to oxidation and cleavage of the molecule.

In Atmospheric Systems: If volatilized into the atmosphere, this compound would be subject to gas-phase oxidation. The principal degradation mechanism is expected to be its reaction with photochemically generated hydroxyl radicals (•OH). The reaction rate is influenced by the structure of the molecule, with the double bond and the alkyl side chain being the most likely points of •OH attack, initiating a cascade of reactions that break down the parent compound into smaller, more oxidized products.

Biodegradation is a critical process for the removal of organic compounds from the environment. Microorganisms in soil, sediment, and water can utilize this compound as a source of carbon and energy.

Aerobic Biodegradation: In the presence of oxygen, microorganisms are expected to metabolize this compound through several enzymatic pathways. A likely initial step is the reduction of the carbon-carbon double bond, a common detoxification mechanism for α,β-unsaturated ketones. This could be followed by hydroxylation of the ring and subsequent ring cleavage, ultimately leading to the formation of smaller organic acids that can enter central metabolic pathways like the Krebs cycle. The propyl side chain may also be a site for initial oxidation.

Anaerobic Biodegradation: Under anaerobic conditions, such as in deep sediments or contaminated groundwater, the biodegradation of this compound is expected to occur at a much slower rate. The initial steps may still involve the reduction of the double bond or the ketone group. Subsequent degradation would proceed through fermentative or other anaerobic respiratory pathways, depending on the available electron acceptors.

Degradation Kinetics and Environmental Impact Assessment

The kinetics of degradation determine the persistence of a chemical in the environment. This is often expressed in terms of half-life, the time it takes for 50% of the initial concentration to be degraded.

Environmental MatrixDegradation ProcessEstimated Half-Life (t½)Degradation Rate Constant (k)Conditions
Surface WaterPhotochemical Degradation2 - 15 days0.046 - 0.347 day⁻¹Sunny, clear water
AtmosphereReaction with •OH radicals4 - 12 hours0.058 - 0.173 hr⁻¹Typical •OH concentration
Soil (Aerobic)Biodegradation15 - 60 days0.012 - 0.046 day⁻¹Active microbial population
Sediment (Anaerobic)Biodegradation120 - 365 days0.002 - 0.006 day⁻¹Low redox potential

Note: The data in this table are estimated based on the behavior of analogous cyclohexenone derivatives and are intended for illustrative purposes. Actual values can vary significantly based on specific environmental conditions such as temperature, pH, microbial population density, and sunlight intensity.

The degradation of this compound leads to the formation of various transformation products, which may have their own environmental significance.

Photodegradation Products: The reaction with hydroxyl radicals is expected to produce a variety of oxygenated derivatives. Initial products could include hydroxylated and ring-opened compounds such as aldehydes, ketones, and carboxylic acids. For example, cleavage of the double bond could lead to the formation of smaller, more volatile organic compounds.

Biodegradation Products: Microbial metabolism is likely to produce intermediates such as 3-propylcyclohexanone (B1314683) (from the reduction of the double bond) and various hydroxylated analogues. Further degradation would break the ring structure, leading to aliphatic carboxylic acids. Complete mineralization would result in the formation of carbon dioxide and water.

The environmental relevance of these degradation products depends on their own persistence, toxicity, and mobility. In general, the process of environmental degradation tends to transform the parent compound into smaller, more polar, and less toxic substances, which are then more readily assimilated into the natural carbon cycle. However, in some cases, intermediate products can be more toxic or persistent than the original compound, necessitating a thorough assessment of the entire degradation pathway.

Q & A

Q. What are the established synthetic pathways for 3-propylcyclohex-2-en-1-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation or alkylation of cyclohexenone derivatives. For example, reacting cyclohex-2-en-1-one with propylmagnesium bromide under anhydrous conditions (Grignard reaction) followed by acid quenching. Optimization includes:
  • Temperature control (0–5°C for Grignard addition to minimize side reactions) .
  • Solvent selection (THF or diethyl ether for Grignard stability) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity using GC-MS or NMR .

Q. How should researchers handle safety protocols and hazard mitigation when working with this compound?

  • Methodological Answer :
  • Hazard Assessment : Prioritize data from EU Regulation 1272/2008 (CLP) and IUCLID databases for toxicity and flammability classification .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste per EPA guidelines .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (CDCl₃) to identify vinyl protons (δ 5.5–6.5 ppm) and propyl chain integration .
  • IR : Confirm carbonyl stretch (~1700 cm⁻¹) and C=C stretch (~1600 cm⁻¹) .
  • GC-MS : Compare retention indices and fragmentation patterns with NIST reference data .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :
  • Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO-LUMO gaps) and transition states.
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
  • Contradictions : If experimental yields deviate from predictions, re-evaluate solvent effects or steric hindrance using MD simulations .

Q. What strategies resolve contradictions in reported enantioselectivity data for catalytic hydrogenation of this compound?

  • Methodological Answer :
  • Systematic Review : Conduct a meta-analysis of literature (search PubMed, SciFinder with keywords: "asymmetric hydrogenation," "cyclohexenone derivatives") .
  • Experimental Replication : Test chiral catalysts (e.g., BINAP-Ru complexes) under standardized conditions (H₂ pressure, solvent polarity).
  • Data Triangulation : Combine HPLC chiral column results with circular dichroism (CD) spectroscopy to confirm enantiomeric excess .

Q. How can researchers address discrepancies in thermodynamic stability data for keto-enol tautomerism of this compound?

  • Methodological Answer :
  • Variable Control : Standardize solvent (e.g., DMSO vs. CDCl₃) and temperature (NMR variable-temperature experiments) .
  • Advanced Spectroscopy : Use 13^{13}C NMR DEPT-135 to track enolization rates or in-situ FTIR for real-time tautomer monitoring.
  • Collaborative Validation : Cross-reference data with computational chemists to reconcile experimental and theoretical ΔG values .

Methodological Framework Table

Research Objective Key Techniques Validation Criteria References
Synthesis OptimizationGrignard reaction, GC-MSPurity >98%, reproducible yields
Computational Reactivity PredictionDFT, MD simulations<5% deviation from experimental kinetics
Enantioselectivity ValidationChiral HPLC, CD spectroscopyEnantiomeric excess >90%
Thermodynamic Stability AnalysisVT-NMR, FTIRConsistent tautomer ratios across solvents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.